

Introduction: The Strategic Imperative of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Cat. No.: B1451408

[Get Quote](#)

In the landscape of modern pharmaceutical development, the pursuit of molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the medicinal chemist's arsenal, boronic acids have emerged as indispensable tools, largely due to their versatile reactivity in carbon-carbon bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura coupling—and their unique ability to form reversible covalent bonds with biological targets.[1] The strategic incorporation of fluorine atoms into these structures further amplifies their utility. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated boronic acids highly sought-after building blocks for novel therapeutics.

This guide provides a comprehensive technical overview of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid (CAS: 874289-15-3), a specialized reagent that stands at the intersection of these critical chemical motifs. Its classification as a "Protein Degradation Building Block" underscores its significance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2] We will explore its physicochemical properties, plausible synthetic routes, key applications, and the analytical methodologies required for its quality control, providing researchers and drug development professionals with the field-proven insights necessary for its effective application.

Note on Nomenclature: The CAS number 874289-15-3 corresponds to the isomer (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. This guide is based on the technical data available for

this specific, commercially available compound.

Part 1: Physicochemical and Structural Characterization

The precise molecular architecture of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid dictates its reactivity and utility. The molecule combines three key functional groups on a phenyl ring:

- A Boronic Acid Moiety ($-B(OH)_2$): The reactive center for cross-coupling reactions and potential interactions with diols in biological systems.
- A Fluoro Group ($-F$): An electron-withdrawing group that modulates the electronic properties of the ring and the acidity of the boronic acid. This can enhance metabolic stability by strengthening the C-F bond against enzymatic degradation.^[3]
- A Propylcarbamoyl Group ($-C(=O)NHCH_2CH_2CH_3$): This amide group provides a hydrogen bond donor and acceptor, potentially influencing solubility and serving as a key interaction point with target proteins or as a component of a PROTAC linker.

These features result in a molecule with a unique profile, summarized below.

Table 1: Core Properties and Identifiers

Property	Value	Source(s)
Compound Name	(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid	[2][4]
CAS Number	874289-15-3	[2][4][5]
Molecular Formula	C10H13BFNO3	[2][4][5]
Molecular Weight	225.03 g/mol	[4][5]
Purity (Typical)	≥98%	[2]
Appearance	White to off-white crystalline powder	[6] (Typical for similar compounds)
Storage Conditions	Store at -20°C for long-term stability.	[4][5]

Part 2: Synthesis and Purification Workflow

While proprietary synthesis details vary by manufacturer, a robust and scalable synthesis of substituted phenylboronic acids can be logically designed based on established organometallic methodologies, particularly the Miyaura borylation reaction.[1] This process involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized aryl bromide. The workflow involves creating the amide bond followed by the introduction of the boronic acid group.

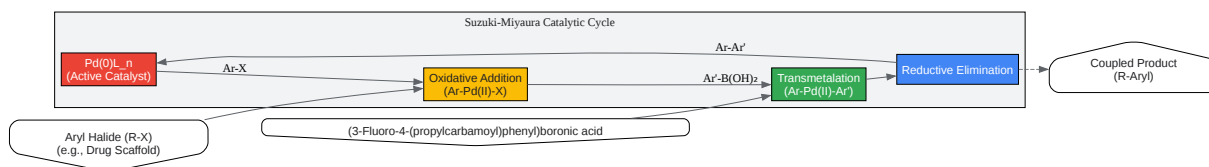
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

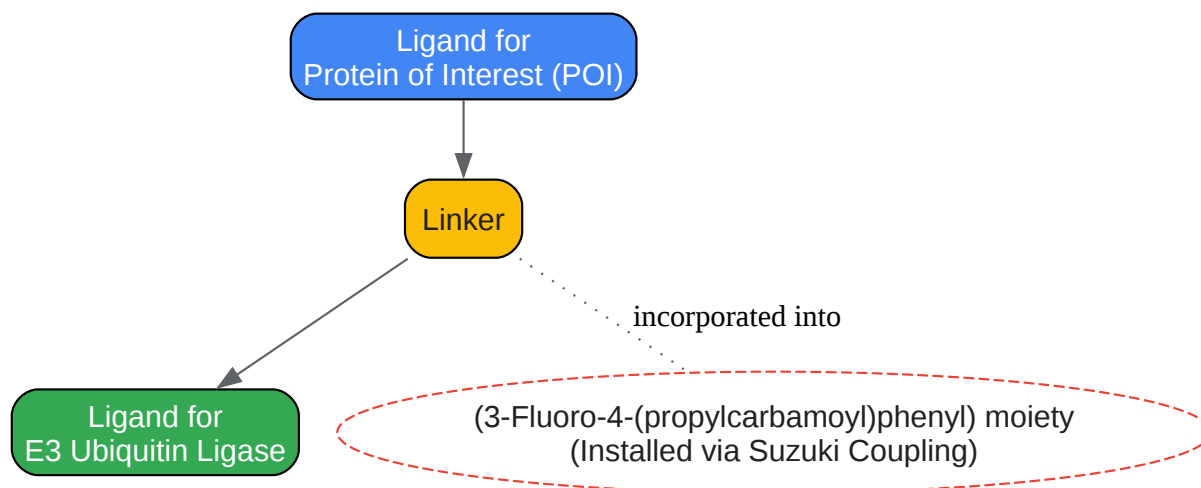
Miyaura Borylation
(Pd Catalyst, B2pin2)

4-Bromo-2-fluoro-N-propylbenzamide

Amide Coupling
(Propylamine)

4-Bromo-2-fluorobenzoic acid





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Introduction: The Strategic Imperative of Fluorinated Boronic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1451408#4-fluoro-3-propylcarbamoyl-phenyl-boronic-acid-molecular-weight\]](https://www.benchchem.com/product/b1451408#4-fluoro-3-propylcarbamoyl-phenyl-boronic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com